Propargyl-PEG3 Pyrene
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Overview
Description
Propargyl-PEG3 Pyrene is a compound that combines the properties of propargyl, polyethylene glycol (PEG), and pyrene. The chemical formula for this compound is C26H25NO4. This compound is known for its high purity and is often used in fluorescence probes for studies involving protein conformation and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3 Pyrene typically involves the following steps:
Preparation of Propargyl-Terminated PEG: This involves the modification of commercially available PEG with an α-hydroxyl group and an ω-carboxyl group.
Attachment of Pyrene: The pyrene moiety is then attached to the propargyl-terminated PEG through a series of chemical reactions, often involving click chemistry techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes stringent purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3 Pyrene undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different products.
Reduction: The compound can undergo reduction reactions, particularly at the propargyl group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the propargyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
Propargyl-PEG3 Pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propargyl-PEG3 Pyrene involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, allowing it to attach to various biomolecules. The pyrene moiety provides fluorescence, making it useful for imaging and detection purposes. The PEG component enhances solubility and biocompatibility, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG3-acid: This compound has a similar structure but with a carboxylic acid group instead of pyrene.
Propargyl-PEG4-acid: Similar to Propargyl-PEG3 Pyrene but with an additional ethylene glycol unit.
Propargyl-PEG1-acid: A shorter version with only one ethylene glycol unit.
Uniqueness
This compound is unique due to its combination of propargyl, PEG, and pyrene moieties. This combination provides a versatile tool for fluorescence studies, bioimaging, and advanced material development. The presence of the pyrene moiety distinguishes it from other PEGylated compounds, offering unique fluorescence properties .
Properties
IUPAC Name |
N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCVYWIKDVZCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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